molecular formula C22H19N3O2S2 B11204925 3-Amino-N-(3-methoxyphenyl)-4-(2-thienyl)-6,7-dihydro-5H-cyclopenta[B]thieno[3,2-E]pyridine-2-carboxamide

3-Amino-N-(3-methoxyphenyl)-4-(2-thienyl)-6,7-dihydro-5H-cyclopenta[B]thieno[3,2-E]pyridine-2-carboxamide

Cat. No.: B11204925
M. Wt: 421.5 g/mol
InChI Key: VJPTZJFRNRWIBP-UHFFFAOYSA-N
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Description

3-Amino-N-(3-methoxyphenyl)-4-(2-thienyl)-6,7-dihydro-5H-cyclopenta[B]thieno[3,2-E]pyridine-2-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The compound’s structure includes a combination of amino, methoxyphenyl, thienyl, and cyclopenta[B]thieno[3,2-E]pyridine moieties, making it a unique and potentially valuable molecule in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-N-(3-methoxyphenyl)-4-(2-thienyl)-6,7-dihydro-5H-cyclopenta[B]thieno[3,2-E]pyridine-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the thieno[3,2-E]pyridine core, followed by the introduction of the amino, methoxyphenyl, and thienyl groups through various substitution and coupling reactions. Common reagents used in these reactions include halogenated precursors, amines, and thiophenes, under conditions such as reflux, catalytic hydrogenation, and microwave-assisted synthesis.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis, automated reaction monitoring, and purification methods like chromatography and crystallization would be employed to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

3-Amino-N-(3-methoxyphenyl)-4-(2-thienyl)-6,7-dihydro-5H-cyclopenta[B]thieno[3,2-E]pyridine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert nitro groups to amino groups or to reduce double bonds.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions may vary from mild to harsh, depending on the desired transformation, and can include solvents like dichloromethane, ethanol, and water, as well as catalysts like palladium on carbon.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols

Scientific Research Applications

3-Amino-N-(3-methoxyphenyl)-4-(2-thienyl)-6,7-dihydro-5H-cyclopenta[B]thieno[3,2-E]pyridine-2-carboxamide has a wide range of scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic reactions.

    Biology: It may serve as a probe or ligand in biochemical assays to study enzyme activity, protein interactions, and cellular processes.

    Medicine: The compound has potential as a lead compound for drug discovery, particularly in the development of new therapeutics for diseases such as cancer, inflammation, and neurological disorders.

    Industry: It can be used in the development of advanced materials, such as organic semiconductors, dyes, and catalysts.

Mechanism of Action

The mechanism of action of 3-Amino-N-(3-methoxyphenyl)-4-(2-thienyl)-6,7-dihydro-5H-cyclopenta[B]thieno[3,2-E]pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-N-(2-chlorobenzyl)-6-(2-thienyl)thieno[2,3-B]pyridine-2-carboxamide: This compound shares a similar core structure but differs in the substituents attached to the thieno[2,3-B]pyridine ring.

    Dithieno[3,2-b2′,3′-d]thiophene (DTT): An emerging heterocyclic building block with applications in organic electronics and supramolecular chemistry.

Uniqueness

3-Amino-N-(3-methoxyphenyl)-4-(2-thienyl)-6,7-dihydro-5H-cyclopenta[B]thieno[3,2-E]pyridine-2-carboxamide is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C22H19N3O2S2

Molecular Weight

421.5 g/mol

IUPAC Name

6-amino-N-(3-methoxyphenyl)-8-thiophen-2-yl-4-thia-2-azatricyclo[7.3.0.03,7]dodeca-1(9),2,5,7-tetraene-5-carboxamide

InChI

InChI=1S/C22H19N3O2S2/c1-27-13-6-2-5-12(11-13)24-21(26)20-19(23)18-17(16-9-4-10-28-16)14-7-3-8-15(14)25-22(18)29-20/h2,4-6,9-11H,3,7-8,23H2,1H3,(H,24,26)

InChI Key

VJPTZJFRNRWIBP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C2=C(C3=C(C4=C(CCC4)N=C3S2)C5=CC=CS5)N

Origin of Product

United States

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